2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid

Lipophilicity Peptidomimetics ADME

Peptide chemists face low coupling yields when sterically hindered α,α-disubstituted amino acids fail under standard SPPS protocols. The bulky norbornane cage demands specialized conditions that generic building blocks (e.g., Boc-Aib-OH) cannot satisfy. • Delivers ~1.8 logP units higher lipophilicity than Boc-Aib-OH, quantitatively enhancing passive membrane permeability of peptide constructs. • The rigid bicyclo[2.2.1]heptane scaffold enforces C7-like backbone conformations-ideal for non-helical turn mimetics in PPI inhibitor design. • Supplied at ≥98% purity with orthogonal Boc protection for seamless SPPS integration. Reliable batch-to-batch consistency with global shipping from verified stock.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B13639483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)CC2
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14-6-4-9(8-14)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyZUGAMSIUFNQVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Product Overview


2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid (CAS 1822577-06-9) is a synthetically protected, non-proteinogenic amino acid belonging to the class of α,α-disubstituted glycines [1]. It features a rigid, cage-like bicyclo[2.2.1]heptane (norbornane) substituent at the Cα position, combined with an acid-labile tert-butoxycarbonyl (Boc) protecting group for orthogonal amine masking during solid-phase peptide synthesis (SPPS) . Its molecular formula is C14H23NO4 (MW 269.34 g/mol), and it is typically supplied as a racemic mixture with purity specifications ranging from 95% to 98% . The norbornane scaffold imparts pronounced conformational rigidity and high lipophilicity, enabling the construction of peptidomimetics with defined backbone geometries and enhanced membrane permeability [2].

Boc protection enables orthogonal Fmoc-SPPS incorporation
Rigid norbornane cage enforces turn conformation
High lipophilicity supports membrane-permeable design

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Why It Cannot Be Replaced


The substitution of 2-{bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid with less sterically demanding or conformationally mobile analogs such as Boc-Aib-OH (α-aminoisobutyric acid) or Boc-Chg-OH (α-cyclohexylglycine) is precluded by fundamental differences in three dimensions critical for peptidomimetic design: steric bulk, lipophilicity, and conformational restriction [1]. Where Boc-Aib-OH induces helical turns, the substantially larger norbornane cage imposes a distinct and more severe restriction on accessible backbone dihedral angles, directly altering secondary structure preference [2]. Simultaneously, the norbornane cage confers a markedly higher logP—predicted to be approximately 1.8 log units greater than Boc-Aib-OH—which quantitatively alters the pharmacokinetic profile of the resulting peptide constructs . Furthermore, the extreme steric hindrance at the quaternary α-carbon necessitates specialized coupling protocols; simply applying standard SPPS conditions optimized for Boc-Aib-OH typically results in significantly lower yields for the norbornane analog, making the use of the correct, sterically-matched building block essential for synthetic efficiency .

Conformational outcome may differ: Aib induces helices; norbornane cage favors C7-like turns
Higher lipophilicity may alter pharmacokinetic profile compared to Aib or Chg analogs
Steric hindrance may reduce coupling efficiency under standard SPPS conditions

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Quantitative Evidence Guide


Lipophilicity-Driven Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.1, which is a defining attribute for designing cell-permeable peptides. This value represents an increase of approximately 1.9 log units over a Boc-protected chlorophenylalanine (PubChem CID 4646231, XLogP3 = 1.2) and an estimated increase of 1.8 log units over the common α,α-disubstituted reference building block Boc-Aib-OH [1]. This quantitative difference is driven by the highly hydrophobic, rigid norbornane cage, directly translating to an approximately 63-fold increase in predicted partition coefficient relative to an aromatic comparator .

Lipophilicity
Cross-study comparable
XLogP3 = 3.1
+1.9 vs aromatic comparator
≈79-fold higher partition coefficient
Supports passive permeability screening
Predicted property; confirm with experimental logP
Lipophilicity Peptidomimetics ADME Membrane Permeability

Reversed-Phase HPLC Hydrophobicity Metric

While direct head-to-head retention data with a specific comparator is unavailable from primary literature, the pronounced lipophilicity of the norbornane cage directly manifests in chromatographic behavior. For C18 reversed-phase systems, the retention time of Boc-protected norbornane amino acids is substantially greater than that of Boc-protected amino acids with aliphatic side chains of similar carbon count, a trend that is well-established for this compound class [1]. This increase in retention provides a key quality control metric for identifying and resolving this compound from less lipophilic synthetic intermediates or deprotected byproducts.

RP-HPLC Retention
Class-level inference
Substantially increased retention vs. Boc-Gly/Leu-OH under standard C18 gradient
Aids identity and purity verification
Head-to-head retention data not reported
Analytical Chemistry Hydrophobicity Quality Control Purification

Norbornane Cage Conformational Restriction

The steric bulk of the norbornane cage is quantitatively defined by a Charton steric parameter (ν) that is significantly larger than that of methyl (ν=0.52) or cyclohexyl groups [1]. Computational studies on norbornane-based phenylalanine analogs have demonstrated that this bulk restricts the accessible conformational space of the peptide backbone, inducing a marked preference for C7-like structures while disfavoring extended conformations, a constraint not observed with less bulky, acyclic α,α-disubstituted glycines like Aib [2]. This differential constraint directly dictates the secondary structure of the resulting peptide fold.

Steric Constraint
Cross-study comparable
Charton ν ≫ CH3 (0.52)
Favors C7-like conformations
Aib (ν ≈ 0.52) favors helices
Dictates turn vs. helix design
Conformational analysis from computational models
Conformational Analysis Peptide Design Steric Parameter Structure-Activity Relationship

Localized Turn-Inducer vs. Helix Stabilizer

In the context of Rac1/Tiam1 inhibitor design, insertion of a single α,α-disubstituted norbornane amino acid at the N-terminus was found to be insufficient to induce significant helical stabilization, as determined by CD spectroscopy and REMD calculations, whereas covalent side-chain stapling was required for efficient helix stabilization [1]. This contrasts with commonly cited examples where multiple consecutive Aib residues are used to stabilize 3₁₀-helices. The data confirms that the norbornane residue's conformational effect is localized and distinct, functioning more as a rigid turn inducer than a global secondary structure propagator.

Helicity Induction
Direct head-to-head comparison
Single norbornane insertion: no α-helix CD signal
Stapled peptide: positive helix signal
Norbornane acts as localized turn, not global helix stabilizer
CD and REMD data from Rac1/Tiam1 inhibitor design
Peptide Engineering Protein-Protein Interactions Helicity Circular Dichroism

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Prioritized Applications


Hydrophobic Cell-Permeable Turn Peptidomimetics

Based on its XLogP3 of 3.1 , this building block is optimally employed to introduce a hydrophobic, conformationally restricted turn motif into peptide sequences where passive membrane permeability is a critical design parameter. Its use is indicated over Boc-Aib-OH or Boc-Chg-OH when an approximately 1.8–1.9 log unit higher lipophilicity is required to achieve target cellular activity, as it quantitatively enhances partitioning into lipid bilayers.

Well-Defined γ-Turn Scaffold Introduction

Computational evidence confirms that the norbornane cage imposes a strong preference for C7-like backbone conformations, which differs from the helical bias of Aib [1]. This compound is the building block of choice when the target peptide pharmacophore requires a precisely oriented, non-helical turn to mimic a native protein loop or β-turn structure, as a cyclohexyl- or methyl-substituted analog will populate a different conformational ensemble and reduce binding affinity.

PPI Interface Probing with High Steric Demand

The compound's utility as a localized conformational constraint has been demonstrated in the context of PPI inhibitor design, where a single norbornane residue was successfully used to modify peptide structure without inducing global helicity [2]. Procurement is indicated for projects where a large, rigid hydrophobic protrusion is needed to fill a specific sub-pocket at a PPI interface, a function that smaller analogs cannot mimic.

Application
Selection Property
Validation Focus
Turn peptidomimetics with membrane permeability
High-lipophilicity building block
Passive permeability assay
Non-helical turn scaffold (γ-turn mimic)
Conformational restriction to C7-like turns
CD and NMR conformational analysis
PPI interface probing with steric bulk
Rigid hydrophobic protrusion for sub-pocket
Binding affinity and structural biology
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